4-Phenoxy-1-phenylbutane-1,3-dione
CAS No.: 83229-03-2
Cat. No.: VC19311643
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83229-03-2 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 4-phenoxy-1-phenylbutane-1,3-dione |
| Standard InChI | InChI=1S/C16H14O3/c17-14(12-19-15-9-5-2-6-10-15)11-16(18)13-7-3-1-4-8-13/h1-10H,11-12H2 |
| Standard InChI Key | ULVXIDVBBDENGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)COC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
4-Phenoxy-1-phenylbutane-1,3-dione belongs to the diketone family, featuring two carbonyl groups at the 1- and 3-positions of a butane chain. The phenyl group at position 1 and the phenoxy group at position 4 introduce aromaticity and steric bulk, influencing its reactivity and physical properties. The IUPAC name, 4-phenoxy-1-phenylbutane-1,3-dione, reflects this substitution pattern.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.28 g/mol | |
| CAS Number | 83229-03-2 | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely insoluble in water* |
*Inferred from analogous diketones .
The compound’s structure was confirmed via spectroscopic methods, including infrared (IR) spectroscopy, which revealed characteristic peaks for carbonyl and aromatic groups.
Synthesis and Preparation Strategies
While explicit synthesis protocols for 4-phenoxy-1-phenylbutane-1,3-dione are scarce, analogous compounds suggest routes involving condensation reactions or nucleophilic substitutions. For example, 4-(benzyloxy)-1-phenylbutane-1,3-dione is synthesized using ethyl acetate extraction and sodium bicarbonate purification. A plausible pathway for 4-phenoxy-1-phenylbutane-1,3-dione could involve:
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Friedel-Crafts Acylation: Introducing acetyl groups to a phenyl precursor.
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Etherification: Attaching the phenoxy group via Williamson ether synthesis.
Spectroscopic Characterization
Spectroscopic data provide critical insights into the compound’s functional groups and structural integrity.
Table 2: IR Spectral Data
| Wavenumber (cm) | Assignment | Source |
|---|---|---|
| 3064, 3032 | C-H stretching (aromatic) | |
| 2864 | C-H stretching (aliphatic) | |
| 1602, 1573 | C=O stretching (diketones) | |
| 1266 | C-O-C stretching (ether) | |
| 696 | Aromatic ring bending |
The prominent carbonyl stretches at 1602 and 1573 cm confirm the presence of diketone groups, while the 1266 cm peak validates the ether linkage. Nuclear magnetic resonance (NMR) data, though unavailable for this compound, would likely show distinct signals for aromatic protons and ketone-adjacent methylene groups.
Challenges and Future Directions
Current limitations include:
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Synthetic Accessibility: Scalable and efficient synthesis methods remain undeveloped.
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Biological Data: Absence of toxicity or efficacy profiles hinders pharmaceutical exploration.
Proposed research initiatives:
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Optimized Synthesis: Exploring microwave-assisted or catalytic methods to enhance yield.
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Structure-Activity Relationships: Modifying the phenoxy group to assess pharmacological potential.
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Material Science Applications: Investigating its use in polymer chemistry or metal-organic frameworks.
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